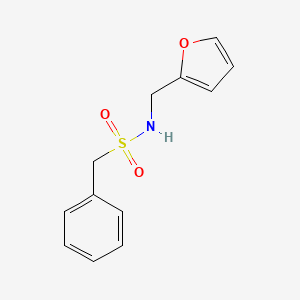

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c14-17(15,10-11-5-2-1-3-6-11)13-9-12-7-4-8-16-12/h1-8,13H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYHSNOAOXPYML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide typically involves the reaction of furan-2-carboxylic acid with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can provide efficient heating and reduce reaction times significantly. The use of coupling reagents such as DMT/NMM/TsO− or EDC can further optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide has been explored as a scaffold for drug development due to its potential antimicrobial and anticancer properties.

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial properties. For instance, derivatives of methanesulfonamide have shown effectiveness against resistant bacterial strains .

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study on phenolic Schiff bases incorporating methanesulfonamide fragments demonstrated significant cytotoxic effects against cancer cell lines, indicating the potential of related compounds in oncology .

Biological Studies

The compound can be utilized to study interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

- Mechanism of Action : The sulfonamide group may interfere with enzymes involved in bacterial metabolism, while the furan moiety could modulate signaling pathways related to inflammation and cancer progression .

Materials Science

The unique structural features of this compound make it a candidate for developing new materials with specific electronic or optical properties.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | Furan & thiophene rings | Anticancer, Antimicrobial |

| N-(furan-2-carboxylic acid) | Furan derivative | Various biological activities |

| N-(furan-2-yloxy)benzene sulfonamide | Furan & sulfonamide | Antimicrobial |

Case Study 1: Antitumor Activity

Recent research evaluated the efficacy of phenolic Schiff bases containing methanesulfonamide in 59 human cancer cell lines. Compounds demonstrated potent antitumor action with significant cytotoxic effects compared to standard chemotherapy agents like imatinib .

Case Study 2: Antimicrobial Efficacy

A series of compounds derived from methanesulfonamide were tested against Mycobacterium tuberculosis. The synthesized derivatives showed promising antitubercular activity with low toxicity profiles, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, leading to the inhibition of certain enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide are compared below with six analogous sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Key Findings

Electron-withdrawing groups (e.g., CN, CF₃ in Compound 8 ) enhance binding to hydrophobic pockets in enzymes, whereas electron-donating groups (e.g., methoxy in ) improve solubility.

Synthetic Accessibility :

- The target compound’s synthesis mirrors methods for analogous sulfonamides, employing sulfonyl chlorides (e.g., 1-phenylmethanesulfonyl chloride) and amines under catalytic conditions (e.g., triethylamine) . Yields typically range from 60–90%, with purities >95% confirmed via HPLC .

Physicochemical Properties :

- Lipophilicity : The benzyl group in the target compound increases logP compared to derivatives with smaller sulfonyl groups (e.g., methanesulfonamide in ).

- Crystal Packing : Unlike the C-H⋯π interactions in N-[5-(4-chlorophenyl)furan-2-ylmethyl] derivatives , the target compound’s packing is likely dominated by C-H⋯O interactions due to the furan oxygen.

For example, diazepane-containing sulfonamides (e.g., 10c ) are prioritized for neuropharmacological studies due to their blood-brain barrier permeability.

Biological Activity

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and enzyme inhibition properties.

Structural Overview

The compound features a furan ring and a phenyl group attached to a methanesulfonamide functional group. This unique structure contributes to its biological activity and allows it to interact with various biological targets.

Antimicrobial Activity

Sulfonamides, including this compound, are known for their antibacterial properties , particularly against Gram-positive bacteria. Studies have shown that compounds with similar structures exhibit significant antimicrobial effects.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Furan ring, phenyl group | Antimicrobial |

| Sulfamethoxazole | Sulfonamide derivative | Antimicrobial |

Research indicates that the presence of the furan moiety enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with bacterial targets.

Antitumor Activity

This compound has been evaluated for its antitumor properties . Compounds in the methanesulfonamide class have shown promising results against various cancer cell lines. For instance, studies on related compounds demonstrated significant cytotoxic effects, inhibiting cell proliferation in human cancer cell lines.

Case Study: Antitumor Efficacy

In a recent study evaluating phenolic Schiff bases incorporating methanesulfonamide fragments, some derivatives exhibited potent antitumor activity with a positive cytotoxic effect (PCE) against several cancer types. The most effective compounds showed an average growth inhibition percentage (MG%) significantly higher than standard treatments like imatinib .

Enzyme Inhibition

The methanesulfonamide group is known for its ability to inhibit various enzymes. Research indicates that derivatives of this class can target critical pathways involved in tumor growth and inflammation. For instance, compounds containing similar structural motifs have been shown to inhibit enzymes such as EGFR and COX-2, which are pivotal in cancer progression and inflammatory processes .

Molecular Mechanisms

The biological activity of this compound can be attributed to its ability to interact with specific protein targets. Molecular docking studies have illustrated how this compound can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its potential as a therapeutic agent.

Table: Molecular Interactions

| Interaction Type | Target Protein | Description |

|---|---|---|

| Hydrogen Bond | EGFR | Forms H-bonds with key residues |

| Hydrophobic | HER2 | Interacts with hydrophobic pockets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.